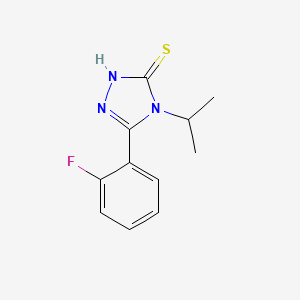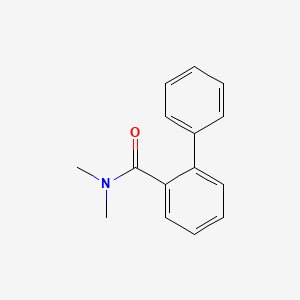![molecular formula C15H17N3O3S B5874645 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)
3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been extensively studied for its biochemical and physiological effects.
作用機序
3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation and survival, as well as the induction of apoptosis. This compound is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, making it a valuable tool for studying the role of EGFR in cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, which play a crucial role in the development of atherosclerosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
実験室実験の利点と制限
3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has several advantages as a research tool. It is highly selective for EGFR and does not inhibit other receptor tyrosine kinases, making it a valuable tool for studying the role of EGFR in cancer and other diseases. This compound is also potent and effective at low concentrations, making it a cost-effective research tool. However, this compound has some limitations. It is not suitable for use in vivo due to its poor pharmacokinetic properties. This compound is also cytotoxic at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research on 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the identification of biomarkers that can predict the response to EGFR inhibitors in cancer patients. Finally, the use of this compound in combination with other anti-cancer agents is an area of active research, as combination therapy may improve the efficacy of EGFR inhibitors in cancer treatment.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its biochemical and physiological effects. It is a potent and selective inhibitor of EGFR tyrosine kinase activity and has shown promise as a cancer therapy. This compound has several advantages as a research tool, but also has some limitations. Future research on this compound will focus on the development of more potent and selective inhibitors of EGFR, the identification of biomarkers for EGFR inhibitor response, and the use of this compound in combination with other anti-cancer agents.
合成法
The synthesis of 3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone involves several steps. The first step is the preparation of 2-chloro-4-morpholinopyrimidine, which is then reacted with ethyl 2-mercaptoacetate to form ethyl 2-(2-mercaptoacetamido)-4-morpholinopyrimidine-5-carboxylate. This intermediate is then reacted with methyl iodide to form this compound, which is the final product. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been widely used in scientific research as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of EGFR is implicated in the development and progression of various cancers, including lung, breast, and colon cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
3-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-17-14(20)11-4-2-3-5-12(11)16-15(17)22-10-13(19)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFGLKISMNHQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)



![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)



![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)

![2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
